molecular formula C14H20O5 B14700157 (Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate CAS No. 21714-11-4

(Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate

Cat. No.: B14700157
CAS No.: 21714-11-4
M. Wt: 268.30 g/mol
InChI Key: GXRLGYJCSVFUDY-UHFFFAOYSA-N
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Description

(Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features an oxirane ring, a prop-1-en-1-yl group, and a cyclohexane-1,2-dicarboxylate moiety, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate typically involves the reaction of cyclohexane-1,2-dicarboxylic anhydride with (Oxiran-2-yl)methanol and prop-1-en-1-yl alcohol under acidic or basic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction rate and efficiency. The final product is purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The oxirane ring can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Diols are the major products.

    Reduction: Alcohols are formed.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties in drug development.

    Industry: Utilized in the production of polymers and resins.

Mechanism of Action

The mechanism of action of (Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The ester groups can undergo hydrolysis, releasing active intermediates that participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    (Oxiran-2-yl)methyl prop-1-en-1-yl cyclohexane-1,2-dicarboxylate: Unique due to its combination of oxirane, prop-1-en-1-yl, and cyclohexane-1,2-dicarboxylate groups.

    (Oxiran-2-yl)methyl cyclohexane-1,2-dicarboxylate: Lacks the prop-1-en-1-yl group.

    Prop-1-en-1-yl cyclohexane-1,2-dicarboxylate: Lacks the oxirane ring.

Uniqueness

The presence of both the oxirane ring and the prop-1-en-1-yl group in this compound provides unique reactivity and versatility, making it a valuable compound for diverse applications.

Properties

CAS No.

21714-11-4

Molecular Formula

C14H20O5

Molecular Weight

268.30 g/mol

IUPAC Name

1-O-(oxiran-2-ylmethyl) 2-O-prop-1-enyl cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C14H20O5/c1-2-7-17-13(15)11-5-3-4-6-12(11)14(16)19-9-10-8-18-10/h2,7,10-12H,3-6,8-9H2,1H3

InChI Key

GXRLGYJCSVFUDY-UHFFFAOYSA-N

Canonical SMILES

CC=COC(=O)C1CCCCC1C(=O)OCC2CO2

Origin of Product

United States

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